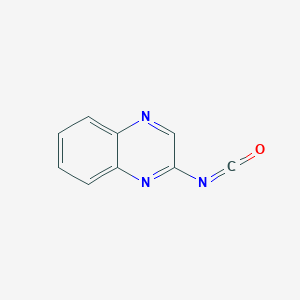
2-Isocyanatoquinoxaline
概要
説明
2-Isocyanatoquinoxaline is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It is a heterocyclic compound that contains a quinoxaline ring and an isocyanate functional group. In
科学的研究の応用
2-Isocyanatoquinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of polymers and other materials. In environmental science, it has been studied for its potential use as a sensor for the detection of environmental pollutants.
作用機序
The mechanism of action of 2-Isocyanatoquinoxaline is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Isocyanatoquinoxaline are dependent on the specific application and concentration used. In medicinal chemistry, it has been shown to have anticancer and neuroprotective effects. In materials science, it has been used as a building block for the synthesis of polymers with unique properties. In environmental science, it has been studied for its potential use as a sensor for the detection of environmental pollutants.
実験室実験の利点と制限
One advantage of using 2-Isocyanatoquinoxaline in lab experiments is its versatility and potential for use in various fields. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity and the need for proper handling and disposal.
将来の方向性
There are many future directions for the study of 2-Isocyanatoquinoxaline. In medicinal chemistry, it could be further explored as a potential drug candidate for the treatment of various diseases. In materials science, it could be used as a building block for the synthesis of new materials with unique properties. In environmental science, it could be studied for its potential use as a sensor for the detection of environmental pollutants. Further research is needed to fully understand the mechanism of action and potential applications of 2-Isocyanatoquinoxaline.
特性
CAS番号 |
150637-60-8 |
|---|---|
製品名 |
2-Isocyanatoquinoxaline |
分子式 |
C9H5N3O |
分子量 |
171.16 g/mol |
IUPAC名 |
2-isocyanatoquinoxaline |
InChI |
InChI=1S/C9H5N3O/c13-6-11-9-5-10-7-3-1-2-4-8(7)12-9/h1-5H |
InChIキー |
YAQMEUNKYAHKKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N=C=O |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N=C=O |
同義語 |
Quinoxaline, 2-isocyanato- |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

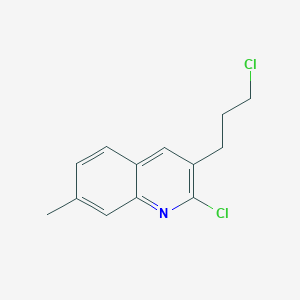

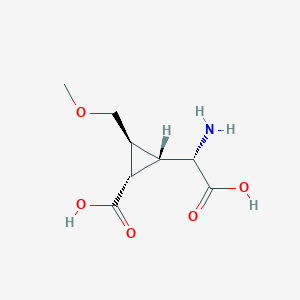

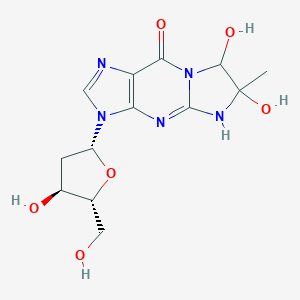

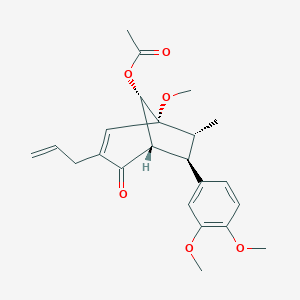

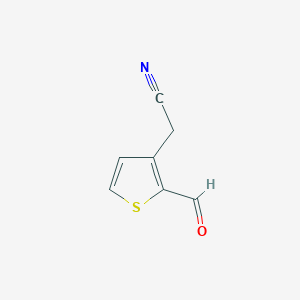
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
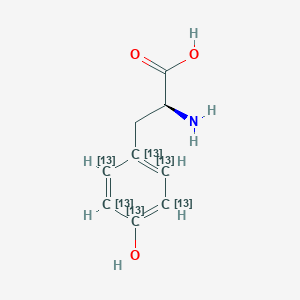
![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
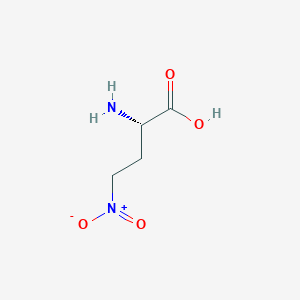
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)